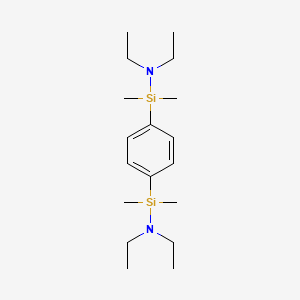
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) is an organosilicon compound characterized by the presence of a phenylene group bonded to two N,N-diethyl-1,1-dimethylsilanamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) typically involves the reaction of 1,4-dibromobenzene with N,N-diethyl-1,1-dimethylsilanamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction . The reaction conditions include elevated temperatures and the use of anhydrous solvents to ensure the purity of the final product.
Industrial Production Methods
Industrial production of (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through distillation and recrystallization techniques to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halogens, electrophiles; reactions are performed in the presence of a catalyst such as palladium or platinum under inert atmosphere.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Substituted (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) derivatives
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) involves its interaction with molecular targets through its silicon-nitrogen bonds. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic processes and enhancing the reactivity of the compound. The pathways involved include coordination with metal centers and participation in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-1,4-phenylenediamine: Similar in structure but lacks the silicon atoms, leading to different reactivity and applications.
N,N-Dimethyl-1,4-phenylenediamine: Another related compound with different alkyl groups, affecting its chemical properties and uses.
1,4-Bis(dimethylsilyl)benzene: Contains silicon atoms but differs in the nature of the substituents, leading to variations in its chemical behavior.
Uniqueness
(1,4-Phenylene)bis(N,N-diethyl-1,1-dimethylsilanamine) is unique due to the presence of both silicon and nitrogen atoms in its structure, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
156578-46-0 |
|---|---|
Formule moléculaire |
C18H36N2Si2 |
Poids moléculaire |
336.7 g/mol |
Nom IUPAC |
N-[[4-[diethylamino(dimethyl)silyl]phenyl]-dimethylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C18H36N2Si2/c1-9-19(10-2)21(5,6)17-13-15-18(16-14-17)22(7,8)20(11-3)12-4/h13-16H,9-12H2,1-8H3 |
Clé InChI |
VGJLTTSQFOUXPP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
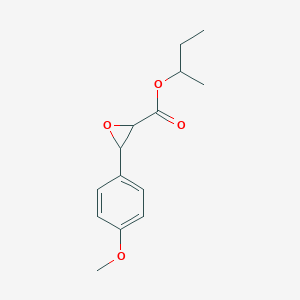
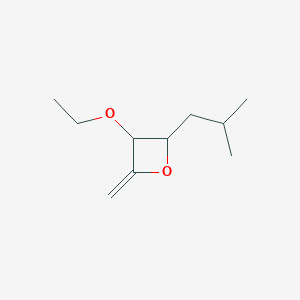
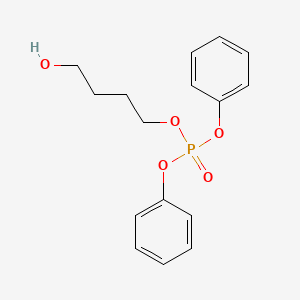
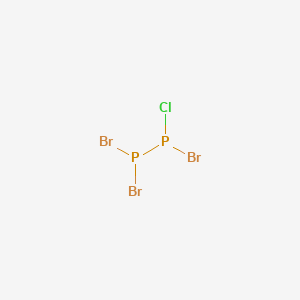
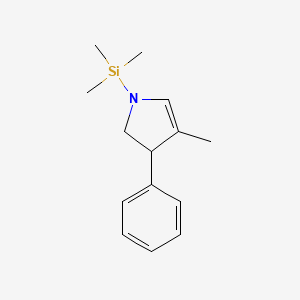
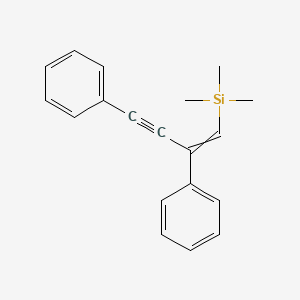
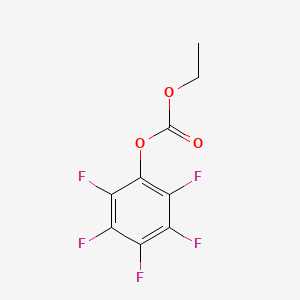
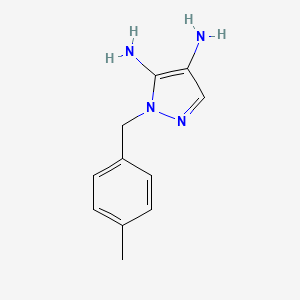
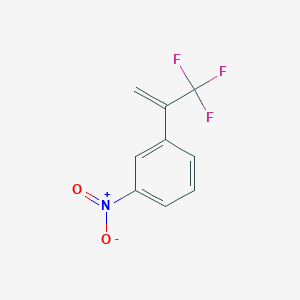
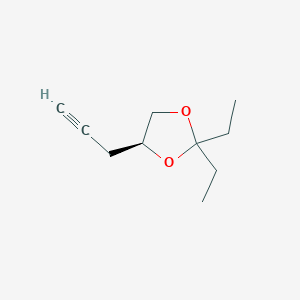
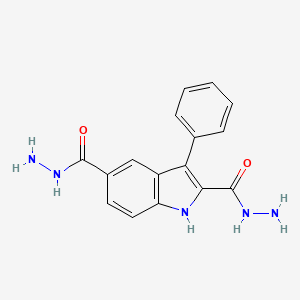
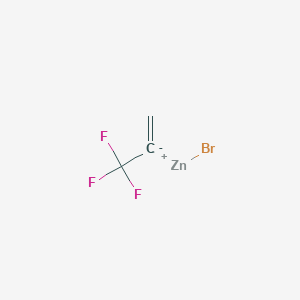
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
